Home > Products > Building Blocks P15875 > 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione - 5466-00-2

6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

Catalog Number: EVT-1540460
CAS Number: 5466-00-2
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione” is a chemical compound with the molecular formula C8H9N . It is also known by other names such as 2,3-Cyclopentenopyridine, Pyrindan, Cyclopenta [b]pyridine, 5H-1-Pyrindene, 6,7-dihydro-, and 6,7-dihydro-5H-cyclopenta (b)pyridine .

Synthesis Analysis

The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis .

Molecular Structure Analysis

The 3D structure of this compound can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is KRNSYSYRLQDHDK-UHFFFAOYSA-N .

Chemical Reactions Analysis

The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis .

Synthesis Analysis
  • Alkylation of 3-Cyclohexyl-7-thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione: New 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione were synthesized by reacting 3-cyclohexyl-7-thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione with alkyl halides. [] This reaction allows for the introduction of various substituents at the 7-position of the cyclopentapyrimidine ring.

  • Multi-step synthesis of Annelated Analogues: A series of reactions involving condensation, ring-closure, and further modifications were employed to synthesize various annelated analogues of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. These included reactions with oxalyl chloride, trimethylsilyl isothiocyanate, and radical mediated ring-closure with specific reagents. []

  • Synthesis of Derivatives with Substituted Aliphatic Rings: While specific details are not provided in the abstract, research indicates the successful synthesis of new 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione derivatives containing substituted aliphatic rings. [, ] This suggests the exploration of structural diversity around the core cyclopentapyrimidine for potentially improved biological activity.

Molecular Structure Analysis
  • Alkylation: The 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione can undergo alkylation reactions with alkyl halides. [] This reaction allows for the introduction of different alkyl groups at the 7-position.

  • Condensation: The synthesis of specific derivatives like 6-aryl-8-ethoxy-6,7-dihydro-1,3-dimethyl-5H-pyrimido[4,5-b][1,4]diazepine-2,4(1H,3H)-diones involved the condensation of 6-amino-5-arylideneamino-1,3-dimethyluracils with triethyl orthoacetate. [] This highlights the versatility of the core structure for further modifications and expansions.

  • Ring-closure: Acid-catalyzed and radical-mediated ring-closure reactions are crucial steps in the multi-step synthesis of various annelated analogues, leading to diverse structures with potential biological activities. []

Mechanism of Action
  • Antioxidant Activity: 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione exhibit antiradical activity, demonstrated by their ability to inhibit Fe2+-dependent oxidation of adrenaline in vitro. [] The specific mechanism underlying this antioxidant activity requires further investigation.

  • Dihydrofolate Reductase Inhibition: Analogues of 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine, specifically designed with trimethoxyphenyl alkyl chains, act as inhibitors of dihydrofolate reductase (DHFR) in Pneumocystis carinii, Toxoplasma gondii, and rat liver cells. [] These compounds compete with dihydrofolate for binding to DHFR, thereby inhibiting the enzyme's activity and disrupting folate metabolism.

  • γ-Secretase Modulation: Specific derivatives like (S)-7-(4-fluorophenyl)-N2-(3-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)-N4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine (BMS-932481) function as γ-secretase modulators (GSMs). [] GSMs selectively decrease the production of amyloid-beta (Aβ) peptides, particularly Aβ1-42, which is implicated in Alzheimer's disease. They achieve this by shifting the cleavage specificity of γ-secretase, leading to a decrease in Aβ1-42 and an increase in shorter, less aggregation-prone Aβ peptides.

Physical and Chemical Properties Analysis
  • Solubility: The solubility of these compounds likely depends on the nature and position of substituents on the cyclopentapyrimidine ring. []

  • Stability: Derivatives like the CRF1 receptor antagonists based on cyclopenta[d]pyrimidines and dihydropyrrolo[2,3‐d]pyrimidines have shown improved metabolic stability compared to earlier generations containing alkyl chains. This suggests that incorporating heterocyclic moieties can enhance the stability of these compounds. []

Applications
    • Anti-tumor agents: Novel 6-5 fused ring heterocycle antifolates derived from 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione have demonstrated potent antitumor activity. These compounds act as DHFR inhibitors and exhibit significant cytotoxicity against various cancer cell lines. []
    • Anti-parasitic agents: 2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine analogues have been explored as potential anti-parasitic agents, specifically targeting Pneumocystis carinii and Toxoplasma gondii by inhibiting DHFR. []
    • Potential treatment for Alzheimer's disease: GSMs derived from 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione have emerged as potential therapeutic agents for Alzheimer's disease. [] By selectively reducing Aβ1-42 production, these compounds offer a promising avenue for disease modification.
    • CRF1 receptor antagonists: Research has identified cyclopenta[d]pyrimidines and dihydropyrrolo[2,3‐d]pyrimidines as potent and selective antagonists for the corticotropin-releasing factor 1 (CRF1) receptor. This is significant because CRF1 receptors are implicated in stress-related disorders, and antagonists of this receptor show potential as anxiolytic drugs. []
  • Herbicides: Lenacil (3-cyclohexyl-6,7-dihydro-1H-cyclopenta­pyrimidine-2,4(3H, 5H)-dione) is a known herbicide used in sugar beet cultivation. []

7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

Compound Description: This group encompasses a series of novel compounds synthesized by reacting 3-cyclohexyl-7-thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione with alkyl halides [, ]. These derivatives exhibited varying degrees of antiradical activity in a model of Fe2+-dependent adrenaline oxidation in vitro [, ].

Relevance: This group of compounds shares the core structure of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, with the key modification being the introduction of a thioether moiety at the 7-position. The research specifically investigates how different alkyl substituents on the sulfur atom impact the antioxidant properties of these derivatives [, ].

2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidines

Compound Description: This class of compounds, specifically exemplified by three unreported (R,S)-2,4-diamino-5-[(3,4,5-trimethoxyphenyl) alkyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidines, were synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR) []. These compounds exhibited varying degrees of inhibitory activity against DHFR from Pneumocystis carinii, Toxoplasma gondii, and rat liver [].

Relevance: These compounds are structurally analogous to 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, sharing the central cyclopenta[d]pyrimidine scaffold. The research highlights the influence of structural modifications, particularly the introduction of a 2,4-diamino group and a (3,4,5-trimethoxyphenyl)alkyl substituent at the 5-position, on DHFR inhibitory activity [].

N-[4-[3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic Acid and Analogs

Compound Description: This compound, along with its structural analogs featuring modifications to the bridge and benzoyl moieties, demonstrated potent inhibition of DHFR activity and tumor cell growth []. Notable analogs include those with low alkyl substituted trimethylene bridges, isosterically modified bridges (ethyleneoxa, ethyleneamino, N-methyl and N-ethyl derivatives), and heterocyclic benzoyl isosteres (indole, indoline, thiophene) [].

Relevance: This compound and its analogs are structurally related to 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, sharing the core 6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine structure. The research emphasizes the impact of structural modifications on DHFR inhibitory activity and antitumor efficacy [].

(S)-7-(4-Fluorophenyl)-N2-(3-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)-N4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine (BMS-932481)

Compound Description: BMS-932481 is a novel γ-secretase modulator (GSM) exhibiting potent in vitro activity and dose- and time-dependent activity in vivo []. It effectively reduces Aβ1-42 and Aβ1-40 levels while increasing Aβ1-38 and Aβ1-37 levels across various species, including humans [].

Relevance: BMS-932481 is structurally related to 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, sharing the core 6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine structure. The research underscores its potential as a therapeutic agent for Alzheimer's disease [].

(S,Z)-17-(4-Chloro-2-fluorophenyl)-34-(3-methyl-1H-1,2,4-triazol-1-yl)-16,17-dihydro-15H-4-oxa-2,9-diaza-1(2,4)-cyclopenta[d]pyrimidina-3(1,3)-benzenacyclononaphan-6-ene (BMS-986133)

Compound Description: BMS-986133 is another novel GSM with potent in vitro and in vivo activity []. Similar to BMS-932481, it effectively modulates Aβ peptide levels across various species [].

Relevance: BMS-986133, while structurally more complex, retains the core 6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine structure found in 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. The research highlights its potential as a therapeutic agent for Alzheimer's disease [].

3-Cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

Compound Description: This compound serves as the starting material for synthesizing the 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione [, ]. It possesses a cyclohexyl group at the 3-position.

Relevance: This compound is directly derived from 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione by introducing a cyclohexyl group at the 3-position. The research focuses on its use as a precursor for synthesizing derivatives with potential antioxidant properties [, ].

6-Aryl-1,3-dimethyl-5H-pyrimido[4,5-b][1,4]diazepine-2,4(1H,3H)-diones

Compound Description: This group of compounds was synthesized from 6-amino-5-arylideneamino-1,3-dimethyluracils using triethyl orthoacetate []. The synthetic pathway involves a two-step reaction proceeding through 6-aryl-8-ethoxy-6,7-dihydro-1,3-dimethyl-5H-pyrimido[4,5-b][1,4]diazepine-2,4(1H,3H)-diones [].

Relevance: While these compounds belong to the pyrimido[4,5-b][1,4]diazepine class, their synthesis highlights a structural connection to the pyrimidine-2,4-dione motif present in 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. The research showcases the versatility of pyrimidine-based structures in synthetic chemistry [].

Cyclopenta[d]pyrimidines and Dihydropyrrolo[2,3-d]pyrimidines

Compound Description: These two classes of compounds were explored as potential antagonists for the corticotropin-releasing factor 1 (CRF1) receptor []. Researchers synthesized various derivatives by modifying the top amine and bottom phenyl substituents, leading to the identification of potent and selective CRF1 receptor antagonists with improved pharmacokinetic profiles [].

Relevance: While structurally distinct from 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, both cyclopenta[d]pyrimidines and dihydropyrrolo[2,3-d]pyrimidines share a pyrimidine core. This highlights the significance of the pyrimidine motif in medicinal chemistry and its potential for developing novel therapeutics targeting diverse biological targets [].

Properties

CAS Number

5466-00-2

Product Name

6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

IUPAC Name

1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c10-6-4-2-1-3-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11)

InChI Key

UPLURGSDLNKCSU-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)NC(=O)NC2=O

Solubility

22.8 [ug/mL]

Synonyms

5,6-trimethyleneuracil

Canonical SMILES

C1CC2=C(C1)NC(=O)NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.